

DCLRE1B Expression in Cancer Cell Lines: A Technical Guide

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Compound of Interest

Compound Name: *DCLRE1B Human Pre-designed
siRNA Set A*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expression of DNA Cross-Link Repair 1B (DCLRE1B) in various cancer cell lines. DCLRE1B, also known as Apollo, is a 5'-to-3' exonuclease critical in DNA interstrand crosslink repair and telomere maintenance.^{[1][2]} Emerging evidence indicates its significant role in cancer progression, prognosis, and response to immunotherapy, making it a protein of high interest in oncology research and drug development.^{[2][3]}

Quantitative Expression of DCLRE1B in Cancer Cell Lines

The expression of DCLRE1B varies considerably across different cancer types and cell lines. Pan-cancer analyses have revealed a general upregulation of DCLRE1B in numerous solid tumors.^[2] The following table summarizes the mRNA expression levels of DCLRE1B in a panel of human cancer cell lines, with data sourced from the Cancer Cell Line Encyclopedia (CCLE) project.^{[3][4]} Expression values are provided as $\log_2(\text{TPM} + 1)$, where TPM is Transcripts Per Million.

Cell Line	Cancer Type	DCLRE1B mRNA Expression (log2(TPM + 1))
U-2 OS	Bone Cancer	High
RH-30	Rhabdomyosarcoma	High
SW1990	Pancreatic Cancer	High
PANC-1	Pancreatic Cancer	High
BxPc-3	Pancreatic Cancer	High
A549	Lung Cancer	Moderate
MCF7	Breast Cancer	Moderate
PC-3	Prostate Cancer	Moderate
HeLa	Cervical Cancer	Moderate
K-562	Leukemia	Low
RPMI-8226	Multiple Myeloma	Low

Note: This table presents a selection of cell lines for illustrative purposes. For a comprehensive dataset, direct interrogation of the CCLE database is recommended. The qualitative expression levels (High, Moderate, Low) are relative to the observed range across all cell lines in the database.

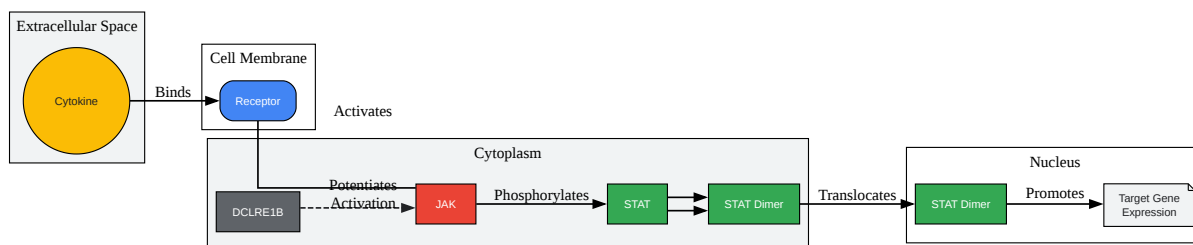
Signaling Pathways Involving DCLRE1B

Current research implicates DCLRE1B in key oncogenic signaling pathways. Understanding these connections is vital for elucidating its mechanism of action and identifying potential therapeutic targets.

DCLRE1B and the JAK-STAT Signaling Pathway

Gene set enrichment analysis and subsequent validation have shown that DCLRE1B may participate in the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway.^[2] This pathway is a primary route for transmitting signals from extracellular cytokines and growth factors to the nucleus, where it modulates the expression of genes

involved in immunity, cell proliferation, and differentiation.[5][6] The upregulation of DCLRE1B has been shown to activate the JAK-STAT pathway in cancer cells.[7]

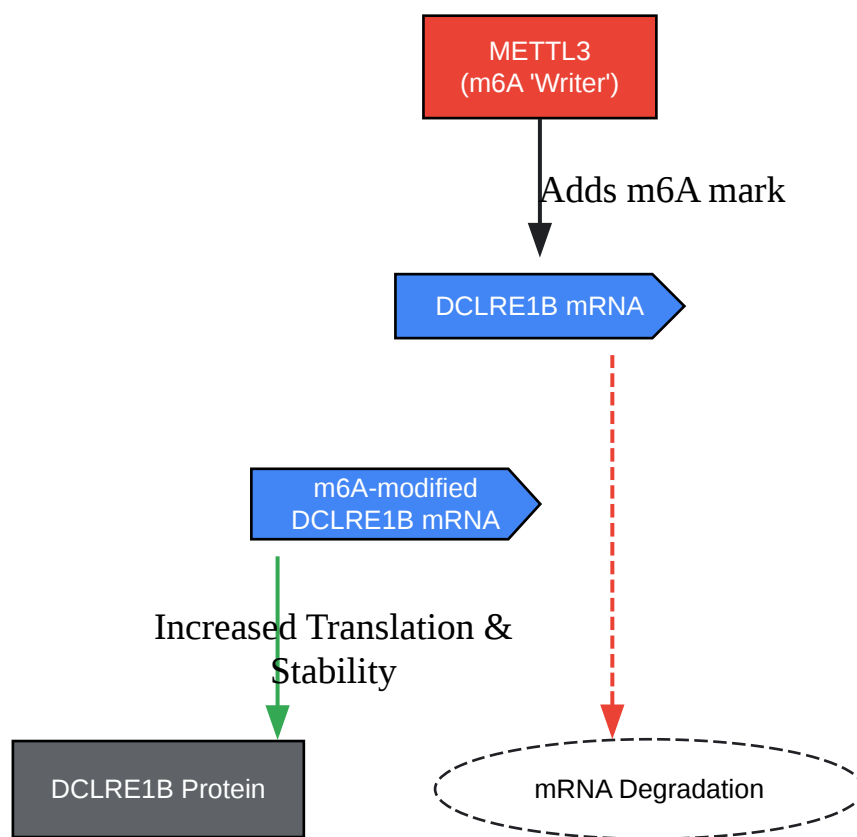


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DCLRE1B's potential influence on the JAK-STAT signaling cascade.

Regulation of DCLRE1B by METTL3-mediated m6A Modification

Recent studies have uncovered a post-transcriptional regulatory mechanism for DCLRE1B involving N6-methyladenosine (m6A) RNA modification.[2] The m6A methyltransferase METTL3 has been shown to mediate the m6A modification of DCLRE1B mRNA.[7] This modification appears to stabilize the DCLRE1B transcript, leading to its upregulation.[7] This regulatory axis is a novel area of investigation in DCLRE1B's role in cancer.



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Post-transcriptional regulation of DCLRE1B by METTL3.

Experimental Protocols

Accurate and reproducible measurement of DCLRE1B expression is fundamental to its study. Below are detailed protocols for quantifying DCLRE1B at the protein and mRNA levels.

Western Blotting for DCLRE1B Protein Expression

This protocol outlines the immunodetection of DCLRE1B protein in cancer cell line lysates.

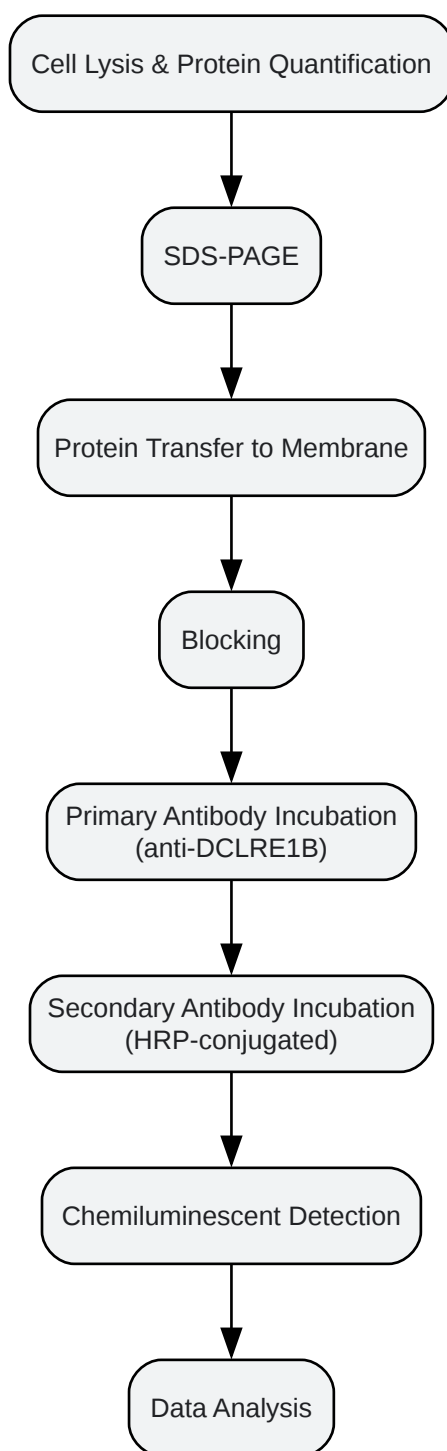
1. Cell Lysis and Protein Quantification: a. Culture cancer cell lines to 70-80% confluency. b. Place the culture dish on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). c. Add ice-cold RIPA lysis buffer (supplemented with protease and phosphatase inhibitors) to the dish. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes with periodic vortexing. f. Centrifuge at 14,000 x g for 15

minutes at 4°C. g. Transfer the supernatant (protein lysate) to a new tube. h. Determine the protein concentration using a BCA or Bradford protein assay.

2. SDS-PAGE and Protein Transfer: a. Prepare protein samples by mixing 20-30 µg of protein with Laemmli sample buffer and heating at 95-100°C for 5 minutes. b. Load samples onto a 4-12% Bis-Tris polyacrylamide gel. Include a pre-stained protein ladder. c. Perform electrophoresis until the dye front reaches the bottom of the gel. d. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or 3% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody against DCLRE1B (e.g., rabbit polyclonal) diluted in blocking buffer overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.

4. Detection: a. Prepare and apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Capture the chemiluminescent signal using a digital imager. c. Analyze band intensities using appropriate software, normalizing to a loading control such as β-actin or GAPDH.



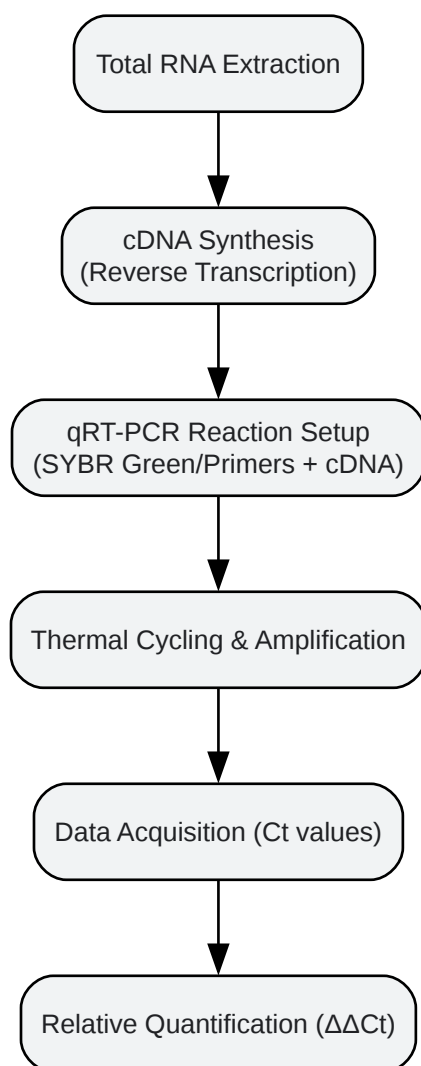
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Workflow for Western Blot analysis of DCLRE1B.

Quantitative Real-Time PCR (qRT-PCR) for DCLRE1B mRNA Expression

This protocol details the measurement of DCLRE1B mRNA levels.

1. RNA Extraction and cDNA Synthesis: a. Isolate total RNA from cancer cell lines using a column-based kit or TRIzol reagent according to the manufacturer's instructions. b. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop). c. Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.
2. qRT-PCR Reaction Setup: a. Prepare a master mix containing SYBR Green or a probe-based master mix, forward and reverse primers for DCLRE1B, and nuclease-free water. b. Commercially available, pre-designed qPCR primer pairs for human DCLRE1B are recommended for optimal performance (e.g., from OriGene Technologies).^[1] c. Also prepare a master mix for a housekeeping gene (e.g., GAPDH, ACTB) for normalization. d. Aliquot the master mix into qRT-PCR plate wells. e. Add diluted cDNA to the appropriate wells. Include no-template controls for each primer set.
3. Thermal Cycling and Data Analysis: a. Perform the qRT-PCR reaction in a real-time PCR instrument with a standard cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C). b. Generate a melt curve at the end of the run to verify the specificity of the amplified product (for SYBR Green-based assays). c. Determine the cycle threshold (Ct) values for DCLRE1B and the housekeeping gene in each sample. d. Calculate the relative expression of DCLRE1B using the $\Delta\Delta C_t$ method.



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Workflow for qRT-PCR analysis of DCLRE1B mRNA.

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